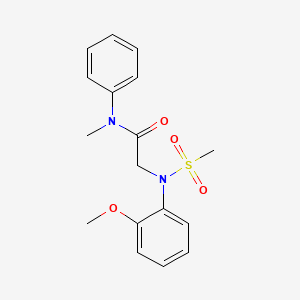![molecular formula C15H13N3O3 B4734133 2-cyano-N'-[(1-naphthyloxy)acetyl]acetohydrazide](/img/structure/B4734133.png)
2-cyano-N'-[(1-naphthyloxy)acetyl]acetohydrazide
Descripción general
Descripción
2-cyano-N'-[(1-naphthyloxy)acetyl]acetohydrazide, also known as NAH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. NAH is a hydrazide derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-cyano-N'-[(1-naphthyloxy)acetyl]acetohydrazide is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. 2-cyano-N'-[(1-naphthyloxy)acetyl]acetohydrazide has been shown to inhibit the activity of ribosomes, which are responsible for synthesizing proteins in cells. This inhibition leads to the accumulation of incomplete proteins, which triggers the activation of the unfolded protein response (UPR) pathway. The UPR pathway then induces apoptosis in the cancer cells.
Biochemical and Physiological Effects:
2-cyano-N'-[(1-naphthyloxy)acetyl]acetohydrazide has been found to have both biochemical and physiological effects. Biochemically, 2-cyano-N'-[(1-naphthyloxy)acetyl]acetohydrazide has been shown to inhibit the activity of ribosomes and induce the UPR pathway in cancer cells. Physiologically, 2-cyano-N'-[(1-naphthyloxy)acetyl]acetohydrazide has been found to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyano-N'-[(1-naphthyloxy)acetyl]acetohydrazide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a valuable tool for studying the mechanisms of cancer growth and developing new cancer treatments. However, one limitation of using 2-cyano-N'-[(1-naphthyloxy)acetyl]acetohydrazide is its potential toxicity. 2-cyano-N'-[(1-naphthyloxy)acetyl]acetohydrazide has been found to be toxic to normal cells at high concentrations, which could limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 2-cyano-N'-[(1-naphthyloxy)acetyl]acetohydrazide. One direction is to study its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to study its potential use in treating other diseases, such as neurodegenerative diseases or viral infections. Additionally, further research is needed to fully understand the mechanism of action of 2-cyano-N'-[(1-naphthyloxy)acetyl]acetohydrazide and its potential side effects.
Aplicaciones Científicas De Investigación
2-cyano-N'-[(1-naphthyloxy)acetyl]acetohydrazide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. 2-cyano-N'-[(1-naphthyloxy)acetyl]acetohydrazide has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in preventing the growth and spread of cancer.
Propiedades
IUPAC Name |
2-cyano-N'-(2-naphthalen-1-yloxyacetyl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c16-9-8-14(19)17-18-15(20)10-21-13-7-3-5-11-4-1-2-6-12(11)13/h1-7H,8,10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABFUIHNHLFPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NNC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N'-(2-naphthalen-1-yloxyacetyl)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4734056.png)
![3-chloro-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4734060.png)
![1-methyl-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4734063.png)

![4-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B4734091.png)




![[1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid)](/img/structure/B4734125.png)
![3-amino-N-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4734141.png)
![N-(4-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4734143.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide](/img/structure/B4734148.png)
